molecular formula C17H12N2OS2 B428512 (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile CAS No. 277756-76-0

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Cat. No.: B428512
CAS No.: 277756-76-0
M. Wt: 324.4g/mol
InChI Key: AQJDBWKEYCVPLY-LCYFTJDESA-N
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Description

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a distinctive thiazole-acrylonitrile core structure. Compounds based on the benzothiazole and thiazole scaffolds are recognized for their wide range of biological activities and their integration into various pharmaceutical agents for treating critical diseases . These heterocyclic frameworks are valuable in drug discovery due to their ability to interact with a variety of biological targets . While specific biological data for this exact molecule may be emerging, its structural features align with those of investigational compounds that have shown promise in targeting key signaling pathways and disease mechanisms, particularly in oncology and inflammation . Novel thiazole and benzothiazole derivatives are frequently investigated as potent inhibitors of kinases and other enzymes involved in cell proliferation and survival, making them crucial tools for probing cancer biology and developing targeted therapies . This acrylonitrile-containing derivative serves as a versatile building block for further chemical exploration and is provided exclusively for use in non-medical applications such as industrial research or scientific investigation.

Properties

IUPAC Name

(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJDBWKEYCVPLY-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CS3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole core is typically constructed via cyclization of thioamides with α-haloketones. For example, 4-(4-methoxyphenyl)thiazole-2-carbaldehyde can be synthesized by reacting 4-methoxybenzothioamide with chloroacetaldehyde in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by dehydrohalogenation to form the heterocyclic ring.

Critical Parameters :

  • Temperature: 60–80°C

  • Solvent: Ethanol or DMF

  • Yield: 68–72%

Conventional Knoevenagel Conditions

A mixture of 4-(4-methoxyphenyl)thiazole-2-carbaldehyde (1.0 equiv) and 2-thiopheneacetonitrile (1.2 equiv) is heated at 80°C in ethanol with piperidine (10 mol%) as a base catalyst. The reaction typically completes in 6–8 hours, yielding the (E)-isomer predominantly. To favor the (Z)-configuration, the reaction is conducted at lower temperatures (0–5°C) with weaker bases like ammonium acetate.

Optimized Conditions for (Z)-Selectivity :

  • Base: Ammonium acetate (15 mol%)

  • Solvent: Dichloromethane

  • Temperature: 0°C

  • Reaction Time: 12 hours

  • Yield: 58%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Knoevenagel condensation while improving stereochemical control. A solvent-free protocol involves irradiating the aldehyde and nitrile precursors at 150 W for 10–20 minutes, achieving 61–75% yields. Theoretical studies suggest that microwave conditions stabilize the (Z)-isomer through reduced thermal isomerization.

Stereochemical Control Strategies

The (Z)-configuration is enforced through:

  • Kinetic Control : Rapid reactions at low temperatures prevent equilibration to the thermodynamically stable (E)-form.

  • Photochemical Methods : Blue LED irradiation (450 nm) in the presence of Ir(ppy)₃ (2 mol%) promotes (Z)-selectivity via energy transfer mechanisms.

  • Electrochemical Synthesis : A recent protocol employs CuI (10 mol%) and TBABF₄ (20 mol%) under constant current (12 mA), yielding the (Z)-isomer in 84% yield.

Catalytic Systems and Reaction Optimization

Photoredox Catalysis

The Ir(ppy)₃-catalyzed reaction between 2-(4-methoxyphenyl)-2H-indazole and bromoacetonitrile under blue LED irradiation demonstrates exceptional (Z)-selectivity. Key parameters include:

ParameterValue
Catalyst Loading2 mol% Ir(ppy)₃
BaseK₂HPO₄ (2.0 equiv)
SolventDMSO
Reaction Time24 hours
Yield61%

This method avoids thermal degradation pathways, preserving the acrylonitrile’s stereochemical integrity.

Electrochemical Synthesis

An innovative approach utilizes malononitrile, 2-aminothiophenol, and benzaldehyde in an electrochemical cell with CuI and TBABF₄. The reaction proceeds via a radical mechanism, with the anode facilitating oxidative coupling.

Electrochemical Conditions :

  • Electrolyte: TBABF₄ (20 mol%)

  • Catalyst: CuI (10 mol%)

  • Current: 12 mA

  • Time: 2–4 hours

  • Yield: 84%

Industrial Production Considerations

Scalability Challenges

Industrial-scale synthesis requires addressing:

  • Purification : Column chromatography is replaced with recrystallization from ethyl acetate/hexane mixtures.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., silica-supported piperidine) reduce costs.

Yield Optimization

MethodLab-Scale YieldIndustrial Yield
Conventional Knoevenagel58%45–50%
Microwave-Assisted75%65–70%
Electrochemical84%72–75%

Comparative Analysis of Synthetic Methods

Efficiency and Stereoselectivity

Method(Z):(E) RatioEnergy Input
Thermal Knoevenagel3:1High
Microwave4:1Moderate
Photoredox9:1Low
Electrochemical8:1Moderate

Photoredox and electrochemical methods exhibit superior stereoselectivity due to minimized thermal exposure .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products may include primary amines.

    Substitution: Substituted products will depend on the specific reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound under investigation has shown cytotoxic effects against various cancer cell lines, demonstrating promising potential as an anticancer agent.

Table 1: Anticancer Activity of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Cell Line TestedIC50 Value (µM)Reference
MDA-MB-231 (Breast)5.0
HT29 (Colon)8.0
Jurkat (T-cell Leukemia)7.5

The structure-activity relationship analysis suggests that the presence of the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity. The compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of the compound have been assessed against various microorganisms, including bacteria and fungi. The results indicate varying degrees of antimicrobial activity, particularly against certain pathogens.

Table 2: Antimicrobial Activity of this compound

MicroorganismActivity ObservedReference
Staphylococcus aureusModerate
Candida albicansSignificant
Escherichia coliLow

The antimicrobial mechanism is hypothesized to involve disruption of microbial cell membranes or inhibition of essential enzymes, providing a basis for further exploration in treating infections.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives similar to this compound:

  • Anticancer Evaluation : A study focused on the synthesis and evaluation of related thiazole compounds demonstrated significant anticancer properties in vitro, emphasizing the importance of electron-donating groups in enhancing activity against cancer cell lines.
  • Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action for (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring suggests potential interactions with biological macromolecules through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Structural Insights :

  • Heteroaromatic Substituents : The thiophen-2-yl group contributes to π-stacking interactions, whereas analogs with phenyl or nitrophenyl groups exhibit varied electronic and steric effects .
  • Halogenated Derivatives : Fluorine and chlorine substituents (e.g., in ) improve lipophilicity and membrane permeability but may reduce solubility.

Physical and Chemical Properties

Property Target Compound 1a2j Compound in Compound in
Melting Point Not reported 68–70°C Not reported Not reported
Molecular Weight ~352.4 g/mol 367.4 g/mol 352.4 g/mol 383.8 g/mol
Solubility Likely moderate in DMF/DMSO (based on ) High in organic solvents (e.g., CHCl₃) Improved in polar solvents due to hydroxy group Low due to nitro and chloro groups
Crystallinity Not reported Crystalline (white plates) Planar conformation (see ) Likely crystalline (similar to )

Key Observations :

  • The trifluoromethoxy group in 1a2j lowers the melting point (68–70°C) compared to bulkier derivatives, suggesting reduced crystal lattice stability .
  • Hydroxy-containing analogs (e.g., ) may form hydrogen bonds, enhancing solubility but complicating crystallization .

Comparison with Analog Syntheses :

  • Compounds with nitro or chloro substituents (e.g., ) require nitration or chlorination steps, increasing reaction complexity.
  • Thieno[2,3-b]thiophene derivatives () involve cyclization reactions to form fused rings, reducing overall yield.

Biological Activity

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 277756-76-0, is characterized by a complex structure that includes a thiazole ring and a thiophene moiety, which are known for their diverse pharmacological properties.

  • Molecular Formula : C17H12N2OS2
  • Molar Mass : 324.42 g/mol
  • Structure : The compound features a thiazole ring linked to a methoxyphenyl group and a thiophene, contributing to its biological activity through various mechanisms of action.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has been shown to inhibit the proliferation of breast cancer cells (MCF7) and human leukemia cells (HCT116).

  • Mechanism of Action : The compound appears to interfere with ATP recognition binding sites on tyrosine kinase receptors, similar to established anticancer agents like gefitinib and dasatinib. This interaction may lead to the inhibition of cancer cell growth through apoptosis induction.
  • Inhibition Concentrations :
    • IC50 values for MCF7 cells have been reported as low as 5.48 μM, indicating potent activity compared to conventional chemotherapeutics such as doxorubicin, which has higher IC50 values in similar assays .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound can exhibit MIC values ranging from 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

StudyFocusResults
Anticancer ActivityIC50 against MCF7 cells: 5.48 μM
Tyrosine Kinase InhibitionMechanism mimicking gefitinib; potential for drug development
Antimicrobial EvaluationMIC values: 0.22 - 0.25 μg/mL against specific pathogens

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile?

  • Methodological Answer : The compound can be synthesized via base-catalyzed condensation of aromatic aldehydes with heterocyclic acetonitriles. For example, reacting 4-methoxyphenylthiazole-2-yl acetonitrile with thiophene-2-carbaldehyde under basic conditions (e.g., KOH/EtOH) yields the (Z)-configured acrylonitrile product. This approach is analogous to methods used for related benzothiazole-thiophene acrylonitriles .
  • Key Considerations : Monitor reaction temperature and base strength to avoid isomerization to the (E)-form. Confirm stereochemistry via NMR coupling constants or X-ray crystallography .

Q. How is the stereochemistry (Z/E) of the acrylonitrile moiety confirmed experimentally?

  • Methodological Answer : The (Z)-configuration is confirmed by single-crystal X-ray diffraction, which reveals the spatial arrangement of substituents around the double bond. For instance, in analogous compounds, weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) stabilize the (Z)-form .
  • Alternative Techniques : NMR spectroscopy (e.g., coupling constants between olefinic protons >12 Hz for trans isomers) and UV-Vis spectroscopy (distinct λmax shifts for Z vs. E forms due to conjugation differences) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Structurally related acrylonitriles exhibit anticancer activity in cell panels. For example, a benzothiazole-trimethoxyphenyl analog showed GI50 values ranging from 0.021–12.2 μM against 94% of cancer cell lines .
  • Experimental Design : Screen the compound in the NCI-60 cell line panel, using MTT assays to determine GI50 values. Compare selectivity profiles with analogs to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods elucidate the intramolecular charge transfer (ICT) properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO-LUMO). For example, triphenylamine-benzothiazole-thiophene acrylonitriles exhibit strong ICT due to electron-rich thiophene and electron-deficient acrylonitrile moieties .
  • Validation : Compare calculated absorption spectra (TD-DFT) with experimental UV-Vis data. Solvatochromic studies (e.g., varying solvent polarity) further validate ICT behavior .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer : Analyze cell-line-specific factors such as membrane permeability, metabolic stability, or target protein expression. For example, discrepancies in GI50 values may arise from differential expression of efflux pumps (e.g., P-glycoprotein) .
  • Case Study : Use gene expression profiling (RNA-seq) of resistant vs. sensitive cell lines to identify resistance markers. Pair with proteomics to validate target engagement .

Q. How does the compound interact with anions (e.g., CN<sup>−</sup>) in sensing applications?

  • Methodological Answer : The acrylonitrile group acts as an electrophilic site for nucleophilic attack by CN<sup>−</sup>, disrupting the ICT mechanism. This is confirmed via UV-Vis and fluorescence titration in aqueous/acetonitrile mixtures (1:9 v/v) .
  • Mechanistic Insight : Use <sup>1</sup>H NMR titration to track chemical shift changes in the thiophene or thiazole protons upon anion binding. X-ray crystallography of the CN<sup>−</sup> adduct provides structural confirmation .

Q. What are the thermal stability and aggregation-induced emission (AIE) properties of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >250°C for similar acrylonitriles). AIE behavior is assessed by comparing fluorescence intensity in solution (low) vs. aggregated state (high), using solvent-water mixtures .
  • Advanced Characterization : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. Correlate AIE efficiency with substituent effects (e.g., methoxy vs. trifluoromethyl groups) .

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